molecular formula C11H12ClN3O2S B13568301 4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13568301
M. Wt: 285.75 g/mol
InChI Key: MPXCFXXCCDYBGC-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a compound that belongs to the class of heterocyclic compounds It features a triazole ring fused with a benzene ring, a thiopyran ring, and a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted triazole derivatives

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the combination of its structural features, including the triazole, benzene, and thiopyran rings, as well as the chlorine substituent. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

4-(5-chlorobenzotriazol-1-yl)thiane 1,1-dioxide

InChI

InChI=1S/C11H12ClN3O2S/c12-8-1-2-11-10(7-8)13-14-15(11)9-3-5-18(16,17)6-4-9/h1-2,7,9H,3-6H2

InChI Key

MPXCFXXCCDYBGC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1N2C3=C(C=C(C=C3)Cl)N=N2

Origin of Product

United States

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